molecular formula C6H5BrFNO B1374644 (5-Bromo-2-fluoropyridin-3-YL)methanol CAS No. 1227601-12-8

(5-Bromo-2-fluoropyridin-3-YL)methanol

Cat. No. B1374644
M. Wt: 206.01 g/mol
InChI Key: LWJZBGIOIZYWAX-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-YL)methanol is an organic compound with the chemical formula C5H5BrFN2O. It is a colorless liquid with a boiling point of 160°C and a melting point of -26°C. This compound has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a fluorescent probe. It is also used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Schiff Base Compound Synthesis : A Schiff base compound using related bromo-fluoro-substituted pyridines has been synthesized, demonstrating potential in developing new materials with specific chemical properties (Wang et al., 2008).

  • IR Spectroscopy of Hydrogen-bonded Clusters : Studies involving 2-fluoropyridine and methanol clusters, closely related to (5-Bromo-2-fluoropyridin-3-yl)methanol, have provided insights into hydrogen bonding and molecular interactions, crucial for understanding complex chemical systems (Y. Nibu et al., 2006).

  • Versatile Synthesis of Fluoropyridines : Research on the synthesis of various fluoropyridines, including those similar to (5-Bromo-2-fluoropyridin-3-yl)methanol, has shown methods for creating diverse chemical structures, which can be applied in different areas of chemistry and material science (Sutherland & Gallagher, 2003).

Potential Applications

  • Molecular Structures and Coordination Chemistry : The study of halogeno-pyridinolate complexes, which are structurally related to (5-Bromo-2-fluoropyridin-3-yl)methanol, has implications for the development of coordination compounds with potential applications in catalysis and material science (Schäffler et al., 2006).

  • Chemoselective Amination : Research involving chemoselective functionalization of compounds structurally similar to (5-Bromo-2-fluoropyridin-3-yl)methanol showcases the potential for selective chemical reactions, which is crucial in pharmaceutical and material synthesis (Stroup et al., 2007).

properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZBGIOIZYWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluoropyridin-3-YL)methanol

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-fluoronicotinaldehyde (5.00 g, 24.51 mmol) in ethanol (125 mL) immersed in a room temperature bath to moderate any potential exotherm was added sodium borohydride (0.464 g, 12.26 mmol) in one portion. After 30 minutes at room temperature, LC/MS indicated clean, complete conversion to the product. The reaction was cooled to 0 C and quenched by the cautious addition of saturated ammonium chloride solution (effervescence). The reaction was concentrated and partitioned between water and ether. The etheral was washed with water (2×), then brine, dried over anhydrous magnesium sulfate and concentrated to give a yellow oil which solidified upon standing to give 4.66 g (92% yield) of title compound as yellow crystalline solid. 1H-NMR (CDCl3, 500 MHz) δ: 8.21 (s, 1H), 8.08 (ddd, J=8.3, 1.6, 0.8 Hz, 1H), 4.70-4.88 (m, 2H). Mass spec.: 206.0 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-fluoropyridin-3-YL)methanol
Reactant of Route 2
(5-Bromo-2-fluoropyridin-3-YL)methanol
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(5-Bromo-2-fluoropyridin-3-YL)methanol
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(5-Bromo-2-fluoropyridin-3-YL)methanol
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(5-Bromo-2-fluoropyridin-3-YL)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-fluoropyridin-3-YL)methanol

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